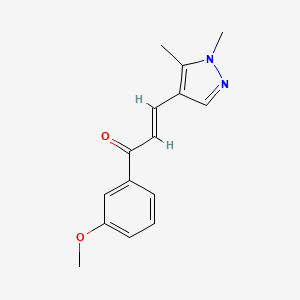

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one belongs to the α,β-unsaturated ketone family, characterized by a conjugated enone system and heterocyclic substituents. Its structure includes a 1,5-dimethylpyrazole moiety at the β-position and a 3-methoxyphenyl group at the ketone position.

Below, we analyze key similarities and differences with related compounds.

Properties

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-13(10-16-17(11)2)7-8-15(18)12-5-4-6-14(9-12)19-3/h4-10H,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTRLOSPECVJFD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and inflammation.

Medicine: Research has indicated that the compound possesses anti-inflammatory, antioxidant, and anticancer properties, which are being explored for therapeutic applications.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Electronic Effects: The 3-methoxyphenyl group in the target compound likely enhances electron-donating resonance effects compared to halogenated analogs (e.g., 4e in with a Cl atom). This may influence reactivity in Michael addition or nucleophilic attack .

- Spectral Data: The C=O stretch in 4e (1646 cm⁻¹) aligns with typical α,β-unsaturated ketones, suggesting similar conjugation in the target compound .

Crystallographic and Structural Insights

- Crystal Packing: Analogs like (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 11.50 Å, b = 9.92 Å, c = 19.69 Å, and β = 94.99° . Similar packing motifs (e.g., π-π stacking) are expected in the target compound.

- Hydrogen Bonding: In dichlorophenyl analogs, weak C–H···O interactions stabilize the molecular structure, a feature likely shared with the 3-methoxyphenyl variant .

Biological Activity

The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one , commonly referred to as a pyrazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to outline its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₁H₁₃N₂O

- Molecular Weight : 189.24 g/mol

- Functional Groups : The molecule features a pyrazole ring, an enone functional group, and a methoxyphenyl substituent.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O |

| Molecular Weight | 189.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that pyrazole-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated the effects of several pyrazole derivatives on human cancer cell lines such as HeLa and MCF-7. The results demonstrated significant inhibition of cell proliferation, with IC50 values ranging from 15 µM to 100 µM depending on the specific derivative tested .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). The presence of the pyrazole moiety is thought to enhance these effects through interactions with cellular targets that regulate cell survival pathways.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory activity. A notable study reported that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating inflammatory diseases .

Antimicrobial Effects

Emerging research has also pointed to antimicrobial properties associated with pyrazole derivatives. For example, derivatives have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Study 1: Evaluation Against Cancer Cell Lines

In one study, the compound was tested against several human cancer cell lines using an MTS assay to evaluate cell viability. The results indicated that concentrations above 50 µM led to over 70% inhibition in sensitive cell lines such as RKO and PC-3. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of a related pyrazole derivative. Researchers found that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, supporting its role as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.